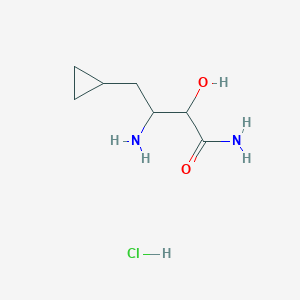
3-Amino-4-cyclopropyl-2-hydroxybutanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-cyclopropyl-2-hydroxybutanamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol . This compound is known for its unique structure, which includes an amino group, a cyclopropyl group, and a hydroxybutanamide moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclopropyl-2-hydroxybutanamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the amino group: This step often involves the use of an amination reaction, where an amine is introduced to the molecule.
Formation of the butanamide moiety: This can be achieved through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyclopropyl-2-hydroxybutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-Amino-4-cyclopropyl-2-hydroxybutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclopropyl-2-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic regions. The hydroxy group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride: Similar structure but with a cyclobutyl group instead of a cyclopropyl group.
3-Amino-4-cyclopropyl-2-hydroxybutanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
3-Amino-4-cyclopropyl-2-hydroxybutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H15ClN2O2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-amino-4-cyclopropyl-2-hydroxybutanamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-5(3-4-1-2-4)6(10)7(9)11;/h4-6,10H,1-3,8H2,(H2,9,11);1H |
InChI Key |
ZIFGRDFPWLKNCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C(C(=O)N)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


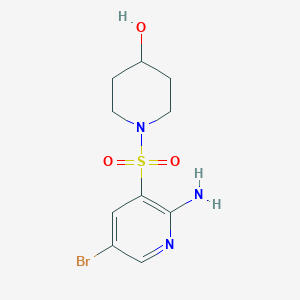

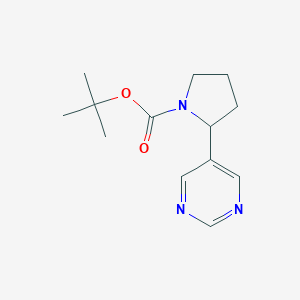

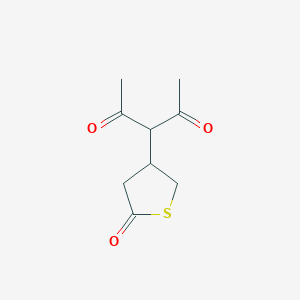
![3-Ethoxy-2-[(6-methylpyridin-2-yl)amino]isonicotinonitrile](/img/structure/B13984945.png)
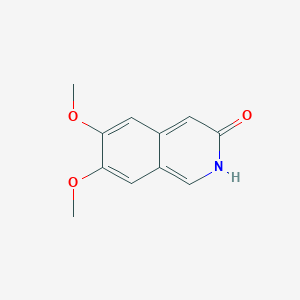
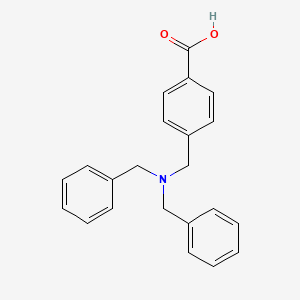
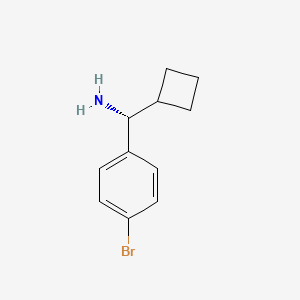


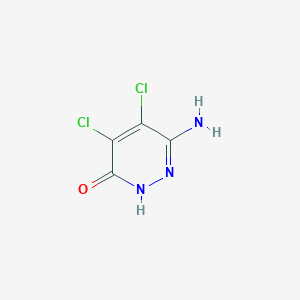
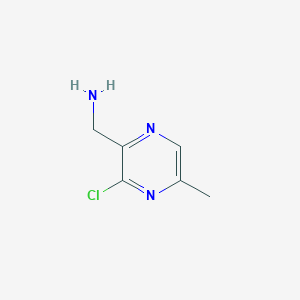
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
